1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene is an aromatic organic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of cyclopropylbenzene with a trifluoromethylated halobenzene in the presence of a palladium catalyst.
Direct Fluorination: The compound can be synthesized by direct fluorination of the corresponding benzene derivative using reagents like xenon difluoride or cobalt trifluoride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding cyclopropylbenzene derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Typical reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: Cyclopropylbenzene derivatives.
Substitution Reactions: Various halogenated and alkylated derivatives.
Scientific Research Applications
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Cyclopropyl-3-fluoro-4-(trifluoromethyl)benzene: Similar structure but different position of the fluorine atom.
1-Cyclopropyl-2-fluoro-5-(trifluoromethyl)benzene: Different position of the fluorine atom.
1-Cyclopropyl-3-fluoro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of trifluoromethyl.
Properties
Molecular Formula |
C10H8F4 |
---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
1-cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
DXTQIMYPCJOBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
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